1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride
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Overview
Description
1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a carboxymethyl group and a hydroxyl group attached to the pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride typically involves the reaction of 3-hydroxypyridine with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions generally include:
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include water or ethanol.
Base: Sodium hydroxide or potassium hydroxide is often used as the base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxymethyl group can be reduced to a methyl group.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed.
Major Products
Oxidation: Formation of 1-(Carboxymethyl)-3-pyridinone.
Reduction: Formation of 1-(Methyl)-3-hydroxypyridin-1-ium chloride.
Substitution: Formation of 1-(Carboxymethyl)-3-hydroxypyridin-1-ium hydroxide or amine derivatives.
Scientific Research Applications
1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride involves its interaction with specific molecular targets. The carboxymethyl and hydroxyl groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and alteration of cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups, used in various industrial applications.
Carboxymethyl chitosan: A chitosan derivative with similar functional groups, used in biomedical applications.
Uniqueness
1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride is unique due to its specific structure, which combines the properties of a pyridinium salt with carboxymethyl and hydroxyl functionalities. This unique combination allows for versatile applications in different fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(3-hydroxypyridin-1-ium-1-yl)acetic acid;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c9-6-2-1-3-8(4-6)5-7(10)11;/h1-4H,5H2,(H-,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZZAWLANOARLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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